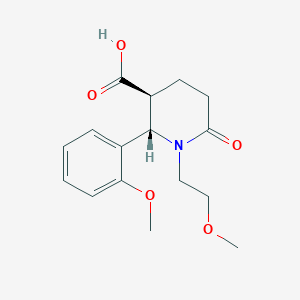
1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid
Descripción general
Descripción
1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid, or MPPC, is a small molecule that has been studied for its potential applications in scientific research. This molecule has been found to possess a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes. MPPC has been studied in both laboratory experiments and in vivo studies, and its advantages and limitations have been explored.
Aplicaciones Científicas De Investigación
MPPC has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes. In particular, MPPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. This inhibition of COX-2 activity has been found to be beneficial in the treatment of certain diseases, such as arthritis and other inflammatory conditions. In addition, MPPC has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Mecanismo De Acción
The mechanism of action of MPPC is not yet fully understood. However, it is believed that MPPC inhibits the activity of COX-2 by binding to the enzyme and interfering with its catalytic activity. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions between MPPC and the active site of the enzyme. In addition, it is believed that MPPC may also interact with other cellular proteins and enzymes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
MPPC has been found to possess a variety of biochemical and physiological effects. As mentioned above, it has been found to inhibit the activity of COX-2, leading to the inhibition of prostaglandin production and the reduction of inflammation. In addition, MPPC has been found to inhibit the growth of certain cancer cells, as well as to have anti-bacterial and anti-fungal activity. Furthermore, MPPC has been found to possess antioxidant activity, and has been shown to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is not toxic at the concentrations typically used in laboratory experiments. In addition, MPPC is relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. For example, MPPC is not very soluble in water, and therefore it may be difficult to dissolve in aqueous solutions. In addition, the concentrations of MPPC typically used in laboratory experiments may not be sufficient to observe its full range of effects.
Direcciones Futuras
The potential applications of MPPC are vast, and there are many potential future directions for research. One potential direction is to further explore the mechanism of action of MPPC and to identify additional cellular proteins and enzymes that it may interact with. In addition, further research could be conducted to investigate the potential of MPPC as an anti-inflammatory, anti-bacterial, anti-fungal, and antioxidant agent. Furthermore, further research could be conducted to investigate the potential of MPPC as an anticancer agent. Finally, further research could be conducted to explore the potential of MPPC as a therapeutic agent for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
(2S,3S)-1-(2-methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-21-10-9-17-14(18)8-7-12(16(19)20)15(17)11-5-3-4-6-13(11)22-2/h3-6,12,15H,7-10H2,1-2H3,(H,19,20)/t12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNVKFQJJYOTKZ-SWLSCSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



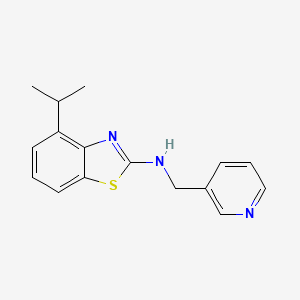

![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)
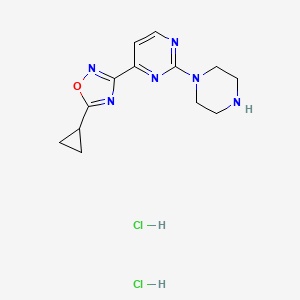
![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)

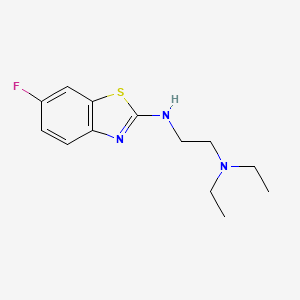
![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)
phosphonium bromide](/img/structure/B1390995.png)
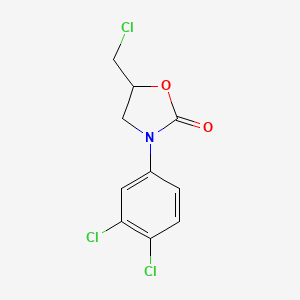

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)